molecular formula C21H28N4O3S B2935793 5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-67-5

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2935793
CAS No.: 886905-67-5
M. Wt: 416.54
InChI Key: GSVMYPGTTWPJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

This compound is a white to off-white solid. It is soluble in phosphate buffer (pH 7.1) at a concentration of 0.30 mM . The molecular weight of the compound is 388.49.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, including compounds with similar structural motifs to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing good to moderate antimicrobial activities against various test microorganisms. This highlights the potential of triazole compounds in contributing to the development of new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Pharmacological Profile

The pharmacological profile of triazole derivatives extends to various therapeutic areas. For example, Kimura et al. (2004) investigated YM348, a triazole derivative, which exhibited potent and selective agonist activity at the 5-HT2C receptor, suggesting its potential in treating disorders related to this receptor's dysfunction (Yasuharu Kimura, K. Hatanaka, Y. Naitou, K. Maeno, I. Shimada, Akiko Koakutsu, F. Wanibuchi, Tokio Yamaguchi, 2004).

Synthesis and Structural Characterization

The synthesis and structural characterization of triazole derivatives, including their analogs, provide valuable insights into their potential applications. For example, structural characterization studies of isothiazolopyridines of the Mannich base type by Karczmarzyk and Malinka (2008) contribute to understanding the molecular foundations of their analgesic actions, which could guide the development of new pain management solutions (Z. Karczmarzyk, W. Malinka, 2008).

Antioxidant Properties

Explorations into the antioxidant properties of heterocyclic compounds, including triazole derivatives, reveal their potential in combating oxidative stress-related conditions. Balaydın et al. (2010) synthesized and evaluated the antioxidant activities of diphenylmethane derivative bromophenols, indicating the broad applicability of these methodologies in discovering new antioxidants (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).

Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems, such as the work by Labanauskas et al. (2004) on the creation of previously unknown heterocyclic systems, underscores the continuous innovation within the field. These advancements contribute to the expansion of the chemical space for drug discovery and other scientific applications (L. Labanauskas, V. Bucinskaite, D. Bucyte, A. Brukštus, 2004).

Mechanism of Action

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-5-17-22-21-25(23-17)20(26)19(29-21)18(24-10-6-7-13(2)12-24)14-8-9-15(27-3)16(11-14)28-4/h8-9,11,13,18,26H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVMYPGTTWPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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